4-Cyanophenyl 4-butoxy-2-chlorobenzoate
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Overview
Description
4-Cyanophenyl 4-butoxy-2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanophenyl group, a butoxy group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl 4-butoxy-2-chlorobenzoate typically involves the esterification of 4-cyanophenol with 4-butoxy-2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanophenyl 4-butoxy-2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoate moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
4-Cyanophenyl 4-butoxy-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-butoxy-2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the cyano group may interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The butoxy and chlorobenzoate moieties can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
- 4-Cyanophenyl 4-butylbenzoate
- 4-Cyanobiphenyl-4’-yl 4-butoxybenzoate
- 4-Cyanophenyl 4-methoxy-2-chlorobenzoate
Comparison: 4-Cyanophenyl 4-butoxy-2-chlorobenzoate is unique due to the presence of both a butoxy group and a chlorobenzoate moiety, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C18H16ClNO3 |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-butoxy-2-chlorobenzoate |
InChI |
InChI=1S/C18H16ClNO3/c1-2-3-10-22-15-8-9-16(17(19)11-15)18(21)23-14-6-4-13(12-20)5-7-14/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
LFBNSGULXRERCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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